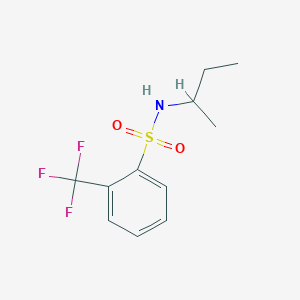![molecular formula C11H13F2NO3S B7533163 N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethylsulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide typically involves the introduction of the difluoromethylsulfonyl group to the phenyl ring, followed by the attachment of the 2-methylpropanamide group. One common method involves the use of difluoromethylation reagents, which facilitate the formation of the difluoromethylsulfonyl group. The reaction conditions often include the use of metal-based catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions where the difluoromethylsulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of difluoromethylated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group is known to influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated sulfonyl derivatives, such as difluoromethyl phenyl sulfone and difluoromethyl 2-pyridyl sulfone .
Uniqueness
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a difluoromethylsulfonyl group with a 2-methylpropanamide moiety sets it apart from other similar compounds, making it a valuable subject for diverse scientific research applications .
Propiedades
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-7(2)10(15)14-8-3-5-9(6-4-8)18(16,17)11(12)13/h3-7,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUTNOMYZZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
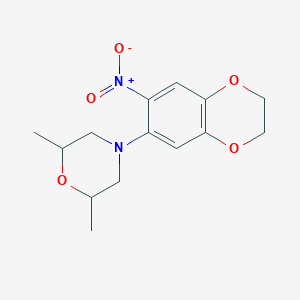
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
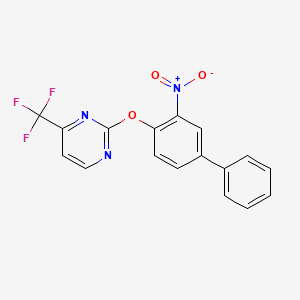
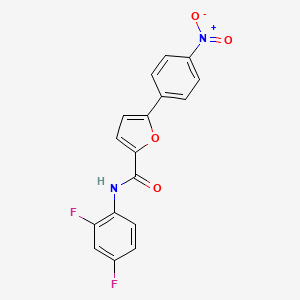
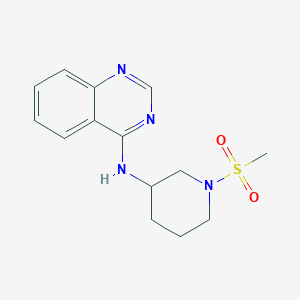
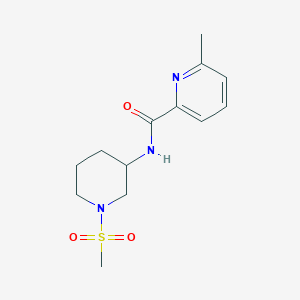
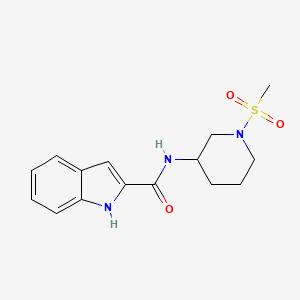
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
